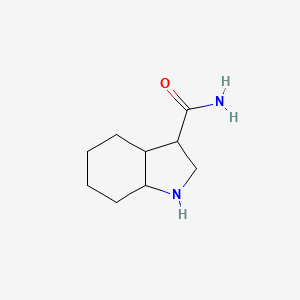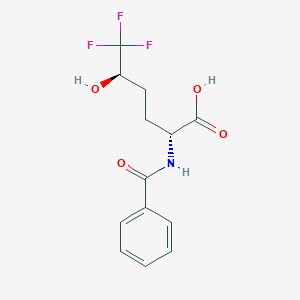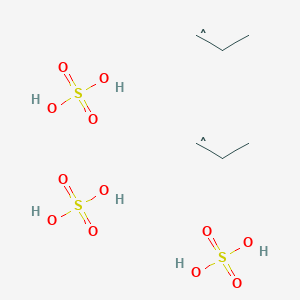![molecular formula C22H16ClNO3 B13145798 9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]- CAS No. 848679-23-2](/img/structure/B13145798.png)
9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]-: is a synthetic organic compound belonging to the anthraquinone family. It is characterized by the presence of a chloro group at the 1-position and an ethoxyphenylamino group at the 8-position on the anthracenedione core. This compound is known for its vibrant color and is often used in dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]- typically involves the following steps:
Starting Materials: The synthesis begins with 9,10-anthracenedione, which is chlorinated to introduce the chloro group at the 1-position.
Amination: The chlorinated anthracenedione is then reacted with 4-ethoxyaniline under suitable conditions to introduce the ethoxyphenylamino group at the 8-position.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reaction time is maintained to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracenedione derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of other anthraquinone derivatives.
- Employed in the study of electron transfer processes due to its redox properties.
Biology:
- Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Medicine:
- Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry:
- Widely used in the dye and pigment industry for the production of vibrant and stable colors.
- Utilized in the manufacture of organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]- involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the inhibition of DNA replication and transcription. Additionally, the compound’s redox properties allow it to generate reactive oxygen species, contributing to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
9,10-Anthracenedione, 1-chloro-: Similar in structure but lacks the ethoxyphenylamino group.
9,10-Anthracenedione, 1,8-dichloro-: Contains two chloro groups at the 1 and 8 positions.
9,10-Anthracenedione, 1-amino-4-hydroxy-: Contains amino and hydroxy groups at the 1 and 4 positions.
Uniqueness:
- The presence of both the chloro and ethoxyphenylamino groups in 9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]- imparts unique chemical and biological properties, making it distinct from other anthraquinone derivatives.
- Its ability to intercalate with DNA and inhibit topoisomerase enzymes is a notable feature that sets it apart from other similar compounds.
Propriétés
Numéro CAS |
848679-23-2 |
|---|---|
Formule moléculaire |
C22H16ClNO3 |
Poids moléculaire |
377.8 g/mol |
Nom IUPAC |
1-chloro-8-(4-ethoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H16ClNO3/c1-2-27-14-11-9-13(10-12-14)24-18-8-4-6-16-20(18)22(26)19-15(21(16)25)5-3-7-17(19)23/h3-12,24H,2H2,1H3 |
Clé InChI |
KUJMPLWYZJLFBT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


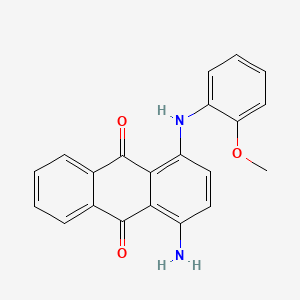
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)

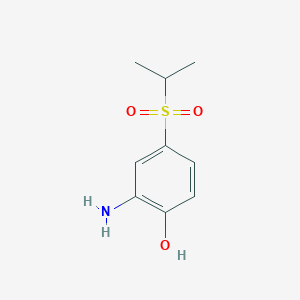
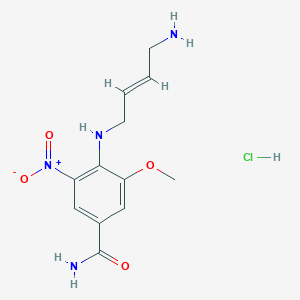
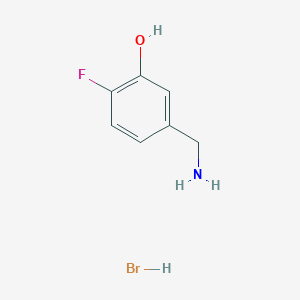
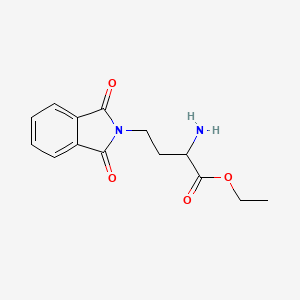


![9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-](/img/structure/B13145783.png)
